molecular formula C16H27NO2 B5004842 2-[6-(2,3-Dimethylphenoxy)hexylamino]ethanol

2-[6-(2,3-Dimethylphenoxy)hexylamino]ethanol

Cat. No.: B5004842
M. Wt: 265.39 g/mol
InChI Key: DHDCNKOFDGHEGM-UHFFFAOYSA-N
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Description

2-[6-(2,3-Dimethylphenoxy)hexylamino]ethanol is an organic compound with the molecular formula C16H27NO2 It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 3 positions, a hexyl chain, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2,3-Dimethylphenoxy)hexylamino]ethanol typically involves the following steps:

    Preparation of 2,3-Dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2,3-Dimethylphenoxyhexane: The 2,3-dimethylphenol is then reacted with 1-bromohexane in the presence of a base like sodium hydride to form 2,3-dimethylphenoxyhexane.

    Amination: The 2,3-dimethylphenoxyhexane is then subjected to amination using ethanolamine in the presence of a catalyst such as palladium on carbon to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2,3-Dimethylphenoxy)hexylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of 2-[6-(2,3-Dimethylphenoxy)hexylamino]acetone.

    Reduction: Formation of 2-[6-(2,3-Dimethylphenoxy)hexylamino]ethane.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-[6-(2,3-Dimethylphenoxy)hexylamino]ethanol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as flexibility or thermal stability.

    Biological Studies: It can be used as a probe to study the interactions of phenoxy compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-[6-(2,3-Dimethylphenoxy)hexylamino]ethanol involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the aminoethanol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(2,4-Dimethylphenoxy)hexylamino]ethanol
  • 2-[6-(2,5-Dimethylphenoxy)hexylamino]ethanol
  • 2-[6-(3,5-Dimethylphenoxy)hexylamino]ethanol

Uniqueness

2-[6-(2,3-Dimethylphenoxy)hexylamino]ethanol is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The 2,3-dimethyl substitution pattern may provide distinct steric and electronic properties compared to other isomers, potentially leading to unique interactions with molecular targets.

Properties

IUPAC Name

2-[6-(2,3-dimethylphenoxy)hexylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-14-8-7-9-16(15(14)2)19-13-6-4-3-5-10-17-11-12-18/h7-9,17-18H,3-6,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDCNKOFDGHEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCCCNCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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